molecular formula C13H19N3O2 B13483282 N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide

N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide

Cat. No.: B13483282
M. Wt: 249.31 g/mol
InChI Key: UCKVOLJZRZBAAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms.

Preparation Methods

The synthesis of N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide typically involves the cyclization of acyclic precursors. One common method is the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a base like sodium hydroxide in a suitable solvent like dimethyl sulfoxide (DMSO) . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.

Mechanism of Action

Comparison with Similar Compounds

N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide can be compared with other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide

InChI

InChI=1S/C13H19N3O2/c1-3-11-15-13(18-16-11)9-5-7-10(8-6-9)14-12(17)4-2/h4,9-10H,2-3,5-8H2,1H3,(H,14,17)

InChI Key

UCKVOLJZRZBAAY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=N1)C2CCC(CC2)NC(=O)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.